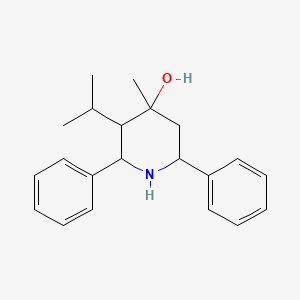

4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol

Description

4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol is a substituted piperidine derivative characterized by a central six-membered piperidine ring with methyl, phenyl, and isopropyl substituents. Its structural complexity and stereochemical diversity make it a subject of interest in medicinal chemistry, particularly due to the pharmacological relevance of the piperidin-4-one nucleus, which exhibits antibacterial and anticancer properties . The compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous piperidine derivatives .

Properties

Molecular Formula |

C21H27NO |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

4-methyl-2,6-diphenyl-3-propan-2-ylpiperidin-4-ol |

InChI |

InChI=1S/C21H27NO/c1-15(2)19-20(17-12-8-5-9-13-17)22-18(14-21(19,3)23)16-10-6-4-7-11-16/h4-13,15,18-20,22-23H,14H2,1-3H3 |

InChI Key |

LDCYUQWOTSEZCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(NC(CC1(C)O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Solvent: Absolute ethanol

-

Temperature: Reflux (~78°C)

-

Time: 30 minutes of warming followed by overnight stirring

-

Workup: Acidic precipitation with HCl, neutralization with aqueous ammonia, and recrystallization from ethanol.

The ketone group at position 4 of the piperidine ring is critical for subsequent functionalization. The substituents at positions 2, 3, and 6 arise from the benzaldehyde (phenyl groups) and isobutyl methyl ketone (isopropyl group).

Grignard Addition for 4-Methyl-4-hydroxy Formation

The ketone at position 4 undergoes nucleophilic addition using methyl magnesium bromide (MeMgBr) to introduce the methyl and hydroxyl groups. This step converts the ketone into a tertiary alcohol (Fig. 2).

Reaction Mechanism:

-

Grignard Reagent Preparation: MeMgBr is generated by reacting magnesium with methyl bromide in dry ether.

-

Nucleophilic Attack: The Grignard reagent adds to the carbonyl carbon of the piperidin-4-one, forming an alkoxide intermediate.

-

Protonation: Hydrolysis with aqueous acid (e.g., NH4Cl) yields the tertiary alcohol.

Key Considerations:

-

Steric Effects: The bulky isopropyl and phenyl groups necessitate prolonged reaction times or elevated temperatures.

-

Stereochemistry: The reaction produces a racemic mixture due to non-chiral conditions.

Alternative Synthetic Pathways

Reductive Amination

A secondary route involves reductive amination of a diketone precursor. For example, 2,6-diphenyl-3-isopropylpiperidine-4-one can be reduced with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol. However, this method often requires protecting groups to prevent over-reduction.

Radical-Mediated Cyclization

Organometallic approaches, such as radical rearrangements using tri-n-butyltin hydride (SnBu3H) and AIBN , have been employed for piperidine synthesis. While less common for this specific compound, such methods offer stereochemical control.

Structural Characterization

Post-synthesis, the compound is verified using:

-

NMR Spectroscopy:

-

X-ray Diffraction (XRD): Confirms chair conformation of the piperidine ring and spatial arrangement of substituents.

-

Mass Spectrometry: Molecular ion peak at m/z 351.2 (C27H29NO).

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Mannich + Grignard | 65–75 | High regioselectivity; scalable | Requires anhydrous conditions |

| Reductive Amination | 50–60 | Mild conditions | Low stereochemical control |

| Radical Cyclization | 40–55 | Stereoselective | Toxic reagents (SnBu3H) |

Industrial Applications and Patents

The compound’s structural analogs are patented for pharmaceutical applications, particularly as opioid receptor antagonists. For instance, US10508083B2 highlights substituted piperidines with orexin receptor agonist activity, underscoring the therapeutic relevance of this scaffold .

Chemical Reactions Analysis

Types of Reactions: 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol serves as a building block for more complex molecules. Its structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of derivatives that may possess different properties or activities.

Biology

The compound's structural characteristics enable it to interact with biological targets, making it useful in biochemical research. It can bind to specific proteins or enzymes, facilitating investigations into biochemical pathways and interactions between small molecules and biological systems. This property is particularly relevant in drug discovery processes where understanding these interactions is crucial.

Medicine

In the medical field, derivatives of this compound are being explored for their therapeutic potential . Research indicates that it may have applications in treating neurological disorders and cancer. For instance, related compounds have shown promise in inhibiting certain pathways associated with metabolic syndrome and cognitive decline .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of synthesized derivatives containing piperidine structures similar to this compound. The results indicated that several derivatives exhibited low IC50 values (indicative of strong anticancer activity) compared to standard treatments like doxorubicin. These findings suggest that modifications of the piperidine structure can lead to compounds with significant therapeutic efficacy against cancer cells .

Case Study 2: Neurological Disorders

Research has focused on compounds derived from this compound for their potential in treating neurological conditions such as Alzheimer's disease. These studies have demonstrated that certain derivatives can inhibit enzymes involved in neurodegenerative processes, highlighting their potential as therapeutic agents in managing cognitive impairments .

Mechanism of Action

The mechanism of action of 3-isopropyl-4-methyl-2,6-diphenyl-4-piperidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,2,6,6-Tetramethylpiperidin-4-ol Derivatives

Several tetramethyl-substituted piperidin-4-ol derivatives (e.g., 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine) share the piperidine core but differ in substituents. These compounds are often used as stabilizers or antioxidants due to their hindered amine structure, which enhances thermal and oxidative stability.

E-[1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate

This Schiff base derivative of the target compound introduces a benzoate ester and an imine group at the 4-position. Computational studies (DFT methods) reveal that the extended conjugation from the imine group alters electronic properties, reducing basicity compared to the parent alcohol. Such modifications could influence binding affinity in biological systems .

Maraviroc (4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenyl-propyl]cyclohexanecarboxamide)

Though distinct in structure, maraviroc shares the isopropyl and aromatic substituents. Its bicyclic framework and triazole group confer specificity as a CCR5 receptor antagonist. This highlights how piperidine derivatives can be tailored for targeted receptor interactions, a strategy applicable to optimizing 4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Stereochemical Influence : The stereochemistry at the 4-hydroxy position (axial vs. equatorial) in piperidine derivatives significantly affects biological activity. For example, axial hydroxyl groups in maraviroc contribute to receptor binding , a factor that may apply to the target compound but requires further study.

- Synthetic Complexity: Derivatives with aromatic substituents (e.g., diphenyl groups) often require rigorous purification steps, as noted in analogous piperidine syntheses .

Biological Activity

4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol, also known as 3-isopropyl-4-methyl-2,6-diphenylpiperidin-4-ol, is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.

The compound has the molecular formula and a molecular weight of approximately 309.4 g/mol. Its structural characteristics include an isopropyl group, methyl group, and two phenyl groups attached to the piperidine ring.

| Property | Value |

|---|---|

| Molecular Formula | C21H27NO |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | LDCYUQWOTSEZCL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. The presence of the isopropyl and diphenyl groups enhances its binding affinity to various biological targets, potentially modulating their activity and influencing biochemical pathways. This interaction may lead to therapeutic effects in several conditions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing significant potential in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in treating infections.

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, it is being investigated for its potential role in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Studies : A study assessed the antioxidant capacity of various piperidine derivatives, including this compound. Results indicated that it exhibited a high percentage of inhibition (71–82%) compared to standard antioxidants like Trolox.

- Antimicrobial Evaluation : Research involving the evaluation of piperidine derivatives revealed that this compound showed promising results against specific bacterial strains, suggesting its potential as an antimicrobial agent .

- Neuroprotective Research : Investigations into the neuroprotective effects have shown that derivatives similar to this compound can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ol, and how is reaction efficiency assessed?

- Methodology : A stepwise approach involving alkylation of precursor amines followed by cyclization under basic conditions (e.g., NaOH in dichloromethane) is commonly employed. Reaction progress should be monitored via HPLC to track intermediate conversion and confirm product purity . Yield optimization may require temperature control (20–35°C) and stoichiometric adjustments of reagents like di-tert-butyl dicarbonate.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology : Use 1H/13C NMR to confirm substituent positions and stereochemistry, particularly focusing on the piperidin-4-ol core and phenyl/isopropyl groups. HRMS validates molecular weight, while IR spectroscopy identifies hydroxyl and aromatic C-H stretches. Cross-referencing with published spectra of analogous piperidine derivatives enhances accuracy .

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

- Methodology : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Use standardized purification methods (e.g., column chromatography with silica gel, recrystallization in ethyl acetate). Purity assessment via HPLC (≥95%) and comparison with literature melting points are essential .

Advanced Research Questions

Q. How can contradictory data in structural elucidation (e.g., NMR vs. X-ray) be resolved?

- Methodology : Employ single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or substituent orientation. For example, X-ray studies of analogous piperidin-4-one derivatives confirmed chair conformations and axial-equatorial substituent arrangements, which can guide computational modeling (DFT) for validation . Discrepancies in NMR coupling constants may indicate dynamic stereochemical flux—variable-temperature NMR experiments can clarify this .

Q. What strategies are effective in studying the stereochemical impact on biological activity?

- Methodology : Synthesize enantiomers via chiral resolution (e.g., using chiral HPLC columns) or asymmetric catalysis. Test each enantiomer in bioassays (e.g., enzyme inhibition assays for aromatase or related targets) to correlate configuration with activity. Refer to SAR studies of 3-cyclohexylpiperidine-2,6-dione derivatives, where stereochemistry significantly influenced aromatase inhibition .

Q. How can computational chemistry aid in predicting physicochemical properties or reactivity?

- Methodology : Use molecular docking to predict binding affinities to biological targets (e.g., estrogen receptors) based on the compound’s hydrophobic phenyl/isopropyl groups. DFT calculations can optimize transition states for reactions like hydroxyl group functionalization. Software like Gaussian or Schrödinger Suite provides insights into electronic properties (e.g., HOMO-LUMO gaps) relevant to redox stability .

Q. What experimental designs are suitable for analyzing degradation pathways under varying conditions?

- Methodology : Conduct accelerated stability studies (e.g., exposure to heat, light, or acidic/basic conditions) with LC-MS monitoring to identify degradation products. Compare with stability data of structurally similar compounds, such as 4-tert-butoxy aminomethyl-piperidin-4-ol derivatives, which degrade via hydroxyl group oxidation or ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.